molecular formula C12H19N5 B15310745 3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile

3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile

Cat. No.: B15310745
M. Wt: 233.31 g/mol
InChI Key: CZRZYLZSMHTKGP-UHFFFAOYSA-N
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Description

3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile is a synthetic organic compound that features a triazole ring, a piperidine ring, and a butanenitrile group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the nitrile group can yield primary amines .

Mechanism of Action

The mechanism of action of 3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile involves its interaction with specific molecular targets. For example, the triazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity . The nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the piperidine ring, triazole ring, and nitrile group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

3-[4-(triazol-1-ylmethyl)piperidin-1-yl]butanenitrile

InChI

InChI=1S/C12H19N5/c1-11(2-5-13)16-7-3-12(4-8-16)10-17-9-6-14-15-17/h6,9,11-12H,2-4,7-8,10H2,1H3

InChI Key

CZRZYLZSMHTKGP-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)N1CCC(CC1)CN2C=CN=N2

Origin of Product

United States

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